

#### Technical Support Center: Electrochemical Impedance Spectroscopy of Nickel-Cobalt Electrodes

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Compound of Interest		
Compound Name:	Nickel-cobalt	
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with electrochemical impedance spectroscopy (EIS) on **nickel-cobalt** (Ni-Co) electrodes. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.

# Frequently Asked Questions (FAQs) Q1: What are the most common challenges when performing EIS on Ni-Co electrodes?

A1: Researchers often encounter several challenges, including:

- High-frequency artifacts: Inductive loops and other non-ideal behaviors at high frequencies
  can obscure the true electrochemical response. These are often caused by the instrument
  setup and cell geometry.[1][2][3]
- Overlapping processes: The impedance spectra of Ni-Co electrodes can be complex, with multiple electrochemical processes (e.g., solid-electrolyte interphase (SEI) formation, charge transfer, and diffusion) having similar time constants, leading to overlapping semicircles in the Nyquist plot.[4][5]
- Non-ideal capacitive behavior: The electrode/electrolyte interface rarely behaves as a perfect capacitor. This "depressed semicircle" phenomenon is often modeled using a constant phase



element (CPE).[5][6]

- Drift and instability: The electrochemical properties of Ni-Co electrodes can change during the EIS measurement, especially at different states of charge (SoC) or as the electrode ages, leading to measurement drift.[7]
- Reproducibility issues: Small variations in electrode preparation, cell assembly, and experimental conditions can lead to significant differences in EIS results.

### Q2: Why doesn't my Nyquist plot show perfect semicircles?

A2: The semicircles in a Nyquist plot represent the resistance and capacitance of different electrochemical processes. In real-world systems like Ni-Co electrodes, these semicircles are often "depressed" or flattened. This is due to the non-uniform nature of the electrode surface, leading to a distribution of time constants for a given process. To account for this, a Constant Phase Element (CPE) is often used in equivalent circuit models instead of a pure capacitor.[5] [6] The CPE exponent (α) in the equivalent circuit model provides information on the degree of this non-ideality.

## Q3: How do I choose an appropriate equivalent circuit model (ECM) for my Ni-Co electrode data?

A3: Selecting the right ECM is crucial for accurate data interpretation. A common starting point is the Randles circuit, which includes solution resistance (Rs), charge-transfer resistance (Rct), and a double-layer capacitance (Cdl) or CPE.[8] For more complex systems like Ni-Co battery electrodes, you may need to add elements representing the SEI layer (R\_sei and CPE\_sei) and diffusion (Warburg element, W).[5][6][9]

It's important to remember that multiple ECMs can sometimes fit the same dataset, a concept known as the non-uniqueness of models. Therefore, the choice of model should be justified by the underlying physical and electrochemical processes expected in your system.

## Q4: What is the significance of the different frequency regions in an EIS spectrum of a Ni-Co electrode?



A4: The EIS spectrum can be broadly divided into three regions:

- High-frequency region (typically > 1 kHz): This region is primarily influenced by the ohmic
  resistance of the electrolyte and cell components (Rs). An intercept with the real axis in the
  Nyquist plot at high frequency provides an estimate of Rs.[10] Artifacts from instrumentation
  and cables are also common here.[1][2]
- Mid-frequency region (typically 1 kHz to 1 Hz): This region usually contains information about the charge-transfer resistance (Rct) at the electrode-electrolyte interface and the capacitance of the double layer.[4] For battery electrodes, the impedance of the SEI or cathode-electrolyte interphase (CEI) may also appear in this region.[1]
- Low-frequency region (typically < 1 Hz): This region is dominated by mass transport
  phenomena, such as the diffusion of ions within the electrode, which is often represented by
  a Warburg impedance (a 45-degree line in the Nyquist plot).[5][10]</li>

#### **Troubleshooting Guide**

This section provides solutions to specific problems you might encounter during your EIS experiments.

Issue 1: My Nyquist plot shows an inductive loop (goes below the x-axis) at high frequencies.

#### Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps	
Instrumental Artifacts	This is the most common cause. High-frequency inductive loops are often due to the magnetic field generated by the AC current in the cell cables.	
Twist the current-carrying and voltage- sensing wires together to minimize the inductive loop area.		
2. Use a four-terminal connection to the cell to minimize the contribution of cable impedance to the measurement.		
3. Keep cell cables as short as possible.	<del>-</del>	
4. Use a Faraday cage to shield the setup from external electromagnetic interference.	_	
Cell Design	The geometry of the cell itself can contribute to inductance.	
Ensure good electrical contact between the electrodes and current collectors.		
2. Consider using a coaxial cell design to minimize inductance.[3]		

#### Issue 2: My EIS data is very noisy.



Possible Cause	Troubleshooting Steps	
External Interference	Electromagnetic noise from nearby equipment or power lines can interfere with the measurement.	
Use a Faraday cage to shield your electrochemical cell and electrode connections.		
2. Ensure proper grounding of your potentiostat and any other connected equipment.		
Unstable System	The electrochemical system itself may not be at a steady state.	
Allow the cell to rest at open circuit potential (OCP) for a sufficient time to stabilize before starting the EIS measurement.		
2. Apply a small AC amplitude (typically 5-10 mV) to ensure the system responds linearly.	<del>-</del>	
Poor Connections	Loose or corroded connections can introduce noise.	
Check all cable connections to the potentiostat and the electrochemical cell.  Ensure they are clean and tight.		
2. Use high-quality cables and connectors.	_	

# Issue 3: I see a second, unexpected semicircle in my Nyquist plot.



Possible Cause	Troubleshooting Steps	
Reference Electrode Artifacts	A high-impedance reference electrode can introduce an additional time constant, appearing as a semicircle at high frequencies.[2]	
Use a low-impedance reference electrode.		
2. Place the reference electrode close to the working electrode using a Luggin capillary to minimize uncompensated resistance.		
3. Consider bypassing the reference electrode with a small capacitor (e.g., 0.1 $\mu$ F) for high-frequency measurements.[2]		
Multiple Electrochemical Processes	The second semicircle could be a real feature of your system, such as the impedance of the SEI layer on the anode or a CEI layer on the cathode.	
Analyze the data using an appropriate equivalent circuit model that includes components for these additional interfaces.		
2. Perform EIS at different temperatures or states of charge to see how the different semicircles evolve, which can help in their identification.[4]		

#### **Data Presentation**

### Table 1: Typical Equivalent Circuit Parameters for Ni-Co Cathodes

The following table provides an example of how equivalent circuit parameters can vary. Note that these values are illustrative and can change significantly based on the specific material, electrode formulation, electrolyte, and state of health.



Parameter	Description	Typical Value Range	Factors Influencing Value
Rs	Solution/Ohmic Resistance	0.5 - 5 Ω	Electrolyte conductivity, cell geometry
Rsei/cei	SEI/CEI Resistance	2 - 80 Ω	Cycling history, temperature, electrolyte additives[1]
Rct	Charge Transfer Resistance	10 - 150 Ω	State of charge, temperature, electrode kinetics[10]
CPEsei/cei-T	CPE of SEI/CEI (Capacitance)	10-6 - 10-5 F	Surface area and properties of the interphase
CPEsei/cei-P	CPE of SEI/CEI (Exponent)	0.7 - 0.9	Homogeneity of the interphase layer
CPEdI-T	CPE of Double Layer (Capacitance)	10-5 - 10-4 F	Electrode surface area
CPEdI-P	CPE of Double Layer (Exponent)	0.8 - 1.0	Surface roughness and porosity
W	Warburg Impedance	Varies	Diffusion coefficient of ions in the electrode

# Experimental Protocols Detailed Methodology for a Three-Electrode EIS Measurement of a Ni-Co Cathode

This protocol outlines the steps for performing a reliable EIS measurement on a Ni-Co cathode material in a half-cell configuration.

• Electrode and Cell Preparation:



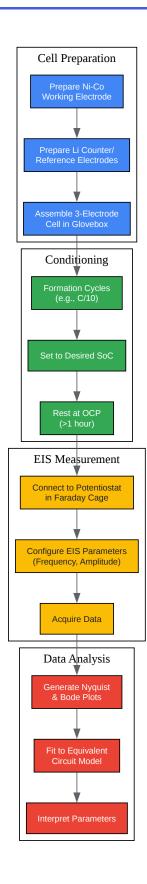
- Prepare the Ni-Co working electrode (WE) by casting a slurry of the active material, conductive carbon, and binder onto a current collector.
- Use a lithium metal foil as both the counter electrode (CE) and reference electrode (RE).
   For more precise measurements, a separate lithium wire can be used as the RE.
- Assemble the components in a coin cell or a dedicated three-electrode cell inside an argon-filled glovebox to prevent moisture and air contamination.
- Ensure the separator is fully wetted with the electrolyte.
- Electrochemical Cycling and Stabilization:
  - Perform a few formation cycles (charge/discharge) at a low C-rate (e.g., C/10) to stabilize the electrode surface and form an initial CEI.
  - Charge or discharge the cell to the desired state of charge (SoC) and then let it rest at open circuit potential (OCP) for at least 1 hour to allow the potential to stabilize.
- EIS Measurement Setup:
  - Connect the cell to a potentiostat with EIS capability using a three-electrode configuration.
     [11][12]
    - Working electrode lead to the Ni-Co electrode.
    - Counter electrode lead to the lithium metal counter electrode.
    - Reference electrode lead to the lithium metal reference electrode.
  - Place the cell inside a Faraday cage to minimize external noise.
  - Twist the cell leads together to reduce inductive artifacts.
- EIS Parameter Configuration:
  - Set the measurement to be performed at the measured OCP.
  - Apply a small AC voltage amplitude, typically 5-10 mV.



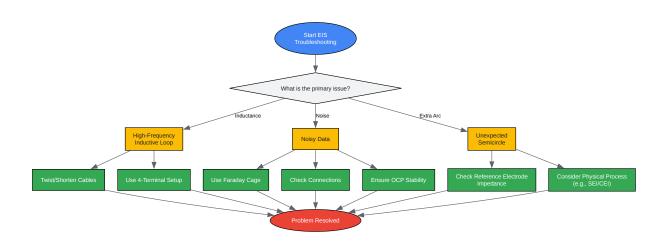
- Set the frequency range. A common range is from 100 kHz down to 10 mHz.
- Set the number of points per decade (e.g., 10) to ensure good resolution.
- Data Acquisition and Analysis:
  - Run the EIS experiment and save the data.
  - Plot the data in both Nyquist and Bode formats.
  - Use appropriate software to fit the data to a suitable equivalent circuit model to extract quantitative parameters.

#### **Visualizations**









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